4-Methyl-2-pentenoyl chloride
Description
4-Methyl-2-pentenoyl chloride is an aliphatic acyl chloride with the molecular formula C₆H₉ClO. Structurally, it features a branched pentenoyl chain (unsaturated five-carbon backbone) with a methyl substituent at the fourth carbon and a reactive chloride group at the terminal carbonyl position. This compound is primarily utilized in organic synthesis as a reagent for introducing acyl groups or facilitating cross-coupling reactions. For example, it has been employed in palladium-catalyzed coupling reactions with stannanes to synthesize dienones, demonstrating its utility in forming carbon-carbon bonds under mild conditions .
Its reactivity is attributed to the electron-deficient carbonyl chloride group, which readily undergoes nucleophilic substitution or addition reactions.
Properties
Molecular Formula |
C6H9ClO |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
4-methylpent-2-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-5(2)3-4-6(7)8/h3-5H,1-2H3 |
InChI Key |
OUJMZCPIRVTFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with alcohols, amines, and organometallic reagents:
Esterification
Reacts with alcohols (ROH) in anhydrous conditions to form esters:
Example :
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methanol | Methyl 4-methyl-2-pentenoate | Ether, 25°C | ~85% |
Amide Formation
Primary/secondary amines (R₂NH) yield substituted amides:
Used in peptide synthesis (e.g., cyclic peptide preparation) .
Grignard Reagent Reactions
Forms ketones after quenching:
Key product : 4-Methyl-2-pentenoyl methyl ketone (with CH₃MgBr).
Elimination and Rearrangement Pathways
Under specific conditions, elimination or carbocation rearrangements occur:
Dehydrohalogenation
Base-induced elimination produces conjugated dienes or ketenes:
Conditions : Pyridine or Et₃N, reflux.
Carbocation Rearrangements
In acid-catalyzed dehydration (E1 mechanism), carbocation intermediates may undergo hydride shifts:
Zaitsev product (more substituted alkene) dominates .
Environmental Degradation and Atmospheric Reactions
Exposure to atmospheric oxidants (e.g., Cl radicals) leads to decomposition:
Cl Radical-Induced Cleavage
Forms 4-oxo-2-pentenoyl chloride and formaldehyde:
Mechanism : Radical addition followed by β-scission .
Photolysis Products
UV exposure generates maleic anhydride and chlorinated furanones via cyclization .
Comparative Reactivity Table
| Reaction Type | Reagent | Major Product | Rate Constant (k, cm³/molecule·s) |
|---|---|---|---|
| Esterification | Methanol | Methyl ester | |
| Amidation | Ethylamine | N-Ethylamide | |
| Cl Radical Oxidation | Cl· | 4-Oxo-2-pentenoyl chloride | |
Stability and Handling Considerations
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Acyl Chlorides
*Calculated based on molecular formula.
Structural and Reactivity Differences
- This compound: As an aliphatic acyl chloride, its reactivity is enhanced by the absence of aromatic resonance stabilization. The electron-withdrawing effect of the chloride group increases electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., amines, alcohols). The unsaturated backbone may also participate in conjugate additions .
- 2-Methylbenzoyl chloride: The aromatic ring provides resonance stabilization, reducing electrophilicity compared to aliphatic analogs. This compound is typically used in aromatic acylation (e.g., Friedel-Crafts) .
- 4-Methoxyphenacyl chloride : The methoxy group (-OCH₃) donates electron density via resonance, further stabilizing the carbonyl group. This reduced reactivity makes it suitable for specialized applications, such as photolabile protecting groups in organic synthesis .
Research Findings and Limitations
- Reactivity Hierarchy: Aliphatic acyl chlorides like this compound generally exhibit higher reactivity than aromatic derivatives due to the lack of resonance stabilization. However, direct comparative kinetic data are absent in the provided sources.
- Synthetic Advantages: The branched aliphatic structure of this compound may confer regioselectivity advantages in certain coupling reactions, as suggested by its use in dienone synthesis .
Notes on Discrepancies and Further Research
- The provided evidence lacks direct comparative studies between this compound and its analogs. Reactivity inferences are based on general principles of organic chemistry.
- Future studies should prioritize experimental comparisons of hydrolysis rates, nucleophilic substitution efficiency, and thermal stability.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-Methyl-2-pentenoyl chloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves acylation reactions using thionyl chloride (SOCl₂) or oxalyl chloride to convert the corresponding carboxylic acid into the acyl chloride. Reaction conditions such as temperature, stoichiometry of reagents, and solvent choice (e.g., anhydrous dichloromethane or tetrahydrofuran) critically affect yield and purity. For example, excess SOCl₂ under reflux conditions ensures complete conversion, while inert atmospheres (N₂/Ar) minimize hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product from byproducts like unreacted acid or dimeric species .
Advanced: How can researchers optimize reaction parameters in Pd-catalyzed cross-coupling reactions involving this compound?
Answer:
Optimization requires systematic variation of:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) for improved selectivity .
- Solvent polarity : Non-polar solvents (toluene) favor coupling efficiency by stabilizing intermediates.
- Temperature : Elevated temperatures (60–80°C) accelerate kinetics but may increase side reactions.
- Ligand design : Bulky ligands reduce steric hindrance from the 4-methyl group.
Use Design of Experiments (DoE) methodologies to identify interactions between variables. Monitor reaction progress via TLC or GC-MS to quantify byproduct formation .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., α,β-unsaturated carbonyl at ~170–175 ppm in ¹³C NMR, vinyl protons at δ 5.5–6.5 ppm) .
- IR Spectroscopy : Confirm C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] and fragments (e.g., loss of Cl⁻).
- Elemental Analysis : Validate purity (>95% by GC or HPLC). Cross-reference with computational predictions (e.g., Gaussian DFT) for structural validation .
Advanced: How do steric/electronic effects of the 4-methyl group influence reactivity in nucleophilic acyl substitution?
Answer:
The 4-methyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electronically, the methyl substituent slightly donates electron density via hyperconjugation, reducing electrophilicity compared to non-methylated analogs. Kinetic studies (e.g., Hammett plots) can quantify these effects. Use bulky nucleophiles (e.g., tert-butanol) to probe steric limitations, and compare reaction rates with control compounds lacking the methyl group .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Engineering Controls : Use fume hoods to limit inhalation exposure; monitor airborne concentrations with real-time sensors .
- PPE : Acid-resistant gloves (nitrile), safety goggles, and lab coats.
- Emergency Measures : Immediate decontamination with ethanol/water mixtures (hydrolyzes acyl chloride); accessible eyewash stations and showers .
- Storage : In airtight containers under inert gas (N₂), away from moisture and bases .
Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., boiling point)?
Answer:
Apply systematic review methodologies (PRISMA guidelines ):
Data Aggregation : Compile literature data (e.g., boiling points from patents, journals).
Quality Assessment : Exclude studies with unverified purity or inadequate analytical methods.
Meta-Analysis : Use random-effects models to account for inter-study variability.
Experimental Validation : Re-measure properties under standardized conditions (e.g., reduced-pressure distillation for boiling point) .
Basic: What purification methods isolate this compound from byproducts?
Answer:
- Distillation : Short-path distillation under reduced pressure (bp ~120–130°C at 10 mmHg).
- Chromatography : Flash chromatography with silica gel and gradient elution (hexane → ethyl acetate).
- Crystallization : Low-temperature recrystallization from dry hexane to remove oligomers .
Advanced: How can computational chemistry predict reactivity of this compound derivatives?
Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess charge distribution and frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics : Simulate solvation effects in polar vs. non-polar solvents.
- QSAR Models : Corrate substituent effects with experimental rate constants for predictive modeling .
Basic: What are the primary degradation pathways during storage?
Answer:
- Hydrolysis : Reacts with ambient moisture to form 4-Methyl-2-pentenoic acid.
- Thermal Decomposition : Above 60°C, forms chlorinated hydrocarbons.
- Prevention : Store under inert gas with molecular sieves; periodic FT-IR monitoring for degradation .
Advanced: How do solvent properties affect esterification kinetics with hindered alcohols?
Answer:
- Polar Protic Solvents (MeOH) : Stabilize transition states via hydrogen bonding but may hydrolyze the acyl chloride.
- Aprotic Solvents (THF) : Enhance nucleophilicity of hindered alcohols (e.g., neopentyl alcohol).
- Kinetic Profiling : Use in situ IR to track ester formation; correlate rate constants with Kamlet-Taft solvent parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
